1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
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Overview
Description
“1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
[ \text{Substituted Aniline} + \text{Isothiocyanate} \rightarrow \text{Thiourea Derivative} ]
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thioureas.
Scientific Research Applications
Chemistry
In chemistry, thiourea derivatives are used as ligands in coordination chemistry and as intermediates in organic synthesis.
Biology
In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their antimicrobial properties.
Medicine
Thiourea derivatives have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer drugs.
Industry
In industry, thiourea compounds are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.
Mechanism of Action
The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as antithyroid agents, thioureas inhibit the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
- 1-(4-Chloromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea
Uniqueness
“1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” is unique due to the presence of the difluoromethylsulfanyl group, which may impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.
Properties
CAS No. |
189281-98-9 |
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Molecular Formula |
C14H20F2N2S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]-3-(3,3-dimethylbutan-2-yl)thiourea |
InChI |
InChI=1S/C14H20F2N2S2/c1-9(14(2,3)4)17-13(19)18-10-5-7-11(8-6-10)20-12(15)16/h5-9,12H,1-4H3,(H2,17,18,19) |
InChI Key |
RDIJRRGZZARMTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=S)NC1=CC=C(C=C1)SC(F)F |
Origin of Product |
United States |
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